Cinaproxen
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Overview
Description
CINAPROXEN is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever . It is taken orally and is available in immediate and delayed-release formulations . The compound is known for its anti-inflammatory, analgesic, and antipyretic properties .
Preparation Methods
The synthesis of CINAPROXEN involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Friedel-Crafts Acylation: The starting material undergoes Friedel-Crafts acylation with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial production methods often involve continuous-flow chemistry to improve efficiency and yield .
Chemical Reactions Analysis
CINAPROXEN undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
CINAPROXEN has a wide range of scientific research applications :
Chemistry: It is used as a model compound in studies of NSAID synthesis and reaction mechanisms.
Biology: Research on its effects on cellular processes and inflammation pathways.
Medicine: Studies on its efficacy in treating various inflammatory conditions and its potential side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
CINAPROXEN exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
CINAPROXEN is similar to other NSAIDs such as ibuprofen and aspirin . it has some unique properties:
Potency: This compound is more potent than ibuprofen in terms of anti-inflammatory effects
Duration of Action: It has a longer duration of action compared to aspirin
Side Effects: This compound has a lower risk of gastrointestinal side effects compared to other NSAIDs
Similar compounds include ibuprofen, aspirin, and ketoprofen .
Properties
CAS No. |
89163-44-0 |
---|---|
Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H21NO5S/c1-11(19(24)26-10-17(18(22)23)20-12(2)21)13-4-5-15-9-16(25-3)7-6-14(15)8-13/h4-9,11,17H,10H2,1-3H3,(H,20,21)(H,22,23)/t11-,17-/m0/s1 |
InChI Key |
HDTMMJMHZFBNKY-GTNSWQLSSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SCC(C(=O)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SCC(C(=O)O)NC(=O)C |
Key on ui other cas no. |
89163-44-0 |
Origin of Product |
United States |
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